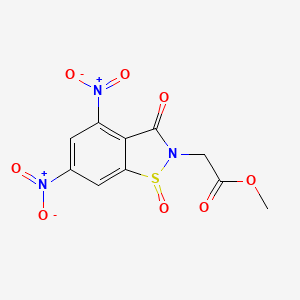![molecular formula C14H15ClFN5O2 B11509266 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B11509266.png)
4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a morpholino group and a phenoxy group containing chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-fluorophenol with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
- 4-[(2-Chloro-4-fluorophenoxy)methyl]-2-thiophenecarbaldehyde
- 2-Fluoro-4-methylaniline
Uniqueness
4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms on the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H15ClFN5O2 |
|---|---|
Peso molecular |
339.75 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H15ClFN5O2/c15-10-7-9(16)1-2-11(10)23-8-12-18-13(17)20-14(19-12)21-3-5-22-6-4-21/h1-2,7H,3-6,8H2,(H2,17,18,19,20) |
Clave InChI |
DEICCHLVQHTUEP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)N)COC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11509185.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B11509188.png)
![6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11509190.png)
![6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
![Methyl 2-{[4-(diphenylamino)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11509195.png)

![2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11509224.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11509230.png)
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11509233.png)
![Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11509238.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B11509239.png)
![7-(2-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11509243.png)
![6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11509252.png)
![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509262.png)
